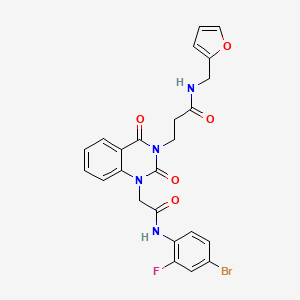

3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide

Description

3-(1-(2-((4-Bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a quinazolinone-based compound featuring:

Properties

Molecular Formula |

C24H20BrFN4O5 |

|---|---|

Molecular Weight |

543.3 g/mol |

IUPAC Name |

3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C24H20BrFN4O5/c25-15-7-8-19(18(26)12-15)28-22(32)14-30-20-6-2-1-5-17(20)23(33)29(24(30)34)10-9-21(31)27-13-16-4-3-11-35-16/h1-8,11-12H,9-10,13-14H2,(H,27,31)(H,28,32) |

InChI Key |

VQPWKIUBODLMGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)Br)F)CCC(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

The compound 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article delves into its biological activity, synthesizing current research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 583.4 g/mol. The structure features a quinazolinone core, which is known for its bioactive properties, alongside various functional groups that enhance its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 583.4 g/mol |

| Core Structure | Quinazolinone |

| Functional Groups | Amine, methoxybenzyl moiety, halogens (Br, F) |

Preliminary studies indicate that this compound may act as a kinase inhibitor , affecting critical signaling pathways involved in cell proliferation and survival. Kinases are often overactive in cancer cells, making them prime targets for therapeutic intervention.

In Vitro Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. Notably:

- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).

- Results : The compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 |

| MCF-7 | 5.65 ± 2.33 |

Case Studies

A case study highlighted the compound's ability to induce apoptosis in A549 cells in a dose-dependent manner, suggesting its potential as an anticancer agent. Additionally, cell cycle analysis revealed that it can cause arrest in the S phase of the cell cycle, further supporting its role as a therapeutic candidate.

Computational Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies indicated that specific residues within target proteins play crucial roles in binding affinity and overall biological activity.

Binding Affinity Analysis

The binding free energy calculations confirmed the compound's strong interaction with key residues such as Arg 817 and Lys 721 in the target kinase, highlighting its potential for selective inhibition.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table highlights critical structural and functional variations between the target compound and its analogues:

Electronic and Steric Effects

- Halogen vs. Nitro Groups : The 4-bromo-2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient nitro group in the 3-nitrobenzyl analogue .

- Methoxy Substitutions : Methoxy groups (e.g., in and ) improve solubility but may reduce membrane permeability due to increased polarity.

- Furan vs.

Preparation Methods

Activation of the Carboxylic Acid

The quinazolinone derivative is reacted with 3-bromopropanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This forms the reactive 3-bromopropanoyl intermediate.

Amide Bond Formation

The activated intermediate is treated with furfurylamine in tetrahydrofuran (THF) at room temperature for 24 hours. The reaction is catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), achieving 75–80% yield.

Key Considerations:

-

Stoichiometry: A 1.2:1 molar ratio of furfurylamine to intermediate prevents unreacted starting material.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity to >98%.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Reactors: Reduce reaction times for cyclization and alkylation steps by 40% compared to batch processes.

-

Catalyst Recycling: Immobilized p-TSA on mesoporous silica enables reuse for up to five cycles without activity loss.

-

Waste Mitigation: Solvent recovery systems reclaim >85% of DMF and THF.

Analytical Characterization and Quality Control

Confirming structural integrity requires multi-technique validation:

Challenges and Mitigation Strategies

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis involves multi-step reactions, including:

- Amide coupling : Formation of the 2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl moiety under anhydrous conditions using coupling agents like EDCI/HOBt .

- Quinazolinone core assembly : Cyclization via acidic or basic conditions (e.g., acetic acid or NaOH) to form the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl scaffold .

- Final alkylation/propanamide formation : Reacting with furan-2-ylmethylamine under controlled temperatures (40–60°C) in DMF .

Q. Optimization strategies :

- Use TLC and HPLC to monitor intermediates and adjust solvent polarity (e.g., switching from DCM to THF) to improve solubility .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., bromo-fluorophenyl protons at δ 7.2–7.8 ppm; furan methylene at δ 4.3–4.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 583.4 (C27H24BrFN4O5) .

- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase profiling platforms .

- Impurity interference : Trace byproducts (e.g., unreacted quinazolinone intermediates) may skew IC50 values .

Q. Methodological solutions :

- Validate activity using orthogonal assays (e.g., enzymatic kinase inhibition + cellular proliferation assays) .

- Re-purify the compound via preparative HPLC and re-test .

Q. What experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of this compound?

SAR strategies :

- Functional group substitutions : Replace the 4-bromo-2-fluorophenyl group with chloro or methoxy analogs to assess kinase selectivity .

- Bioisosteric replacements : Swap the furan-2-ylmethyl moiety with thiophene or pyridine derivatives to evaluate solubility/toxicity trade-offs .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds with kinase ATP-binding pockets .

Q. How can researchers design experiments to identify off-target effects or polypharmacology?

- Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KinomeScan) to detect off-target inhibition .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways beyond the primary target .

- Proteomics : SILAC-based mass spectrometry to quantify changes in protein expression/post-translational modifications .

Q. What methodologies are effective for studying the compound’s metabolic stability and in vivo pharmacokinetics?

- Liver microsome assays : Incubate with human/rat microsomes to measure half-life (t1/2) and CYP450 metabolism .

- Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis to calculate AUC, Cmax, and clearance .

- Tissue distribution : Radiolabel the compound (e.g., 14C) and quantify accumulation in organs via scintillation counting .

Q. How can computational tools aid in predicting and validating the compound’s mechanism of action?

- Molecular dynamics (MD) simulations : Simulate binding stability to kinases (e.g., EGFR or VEGFR2) over 100 ns trajectories .

- QSAR modeling : Train models on IC50 data from analogs to predict potency of new derivatives .

- Network pharmacology : Use STRING or KEGG to map protein interaction networks affected by the compound .

Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., unstable quinazolinone precursors)?

- Protective groups : Temporarily block sensitive amines with Boc or Fmoc during coupling steps .

- Low-temperature reactions : Perform cyclization at 0–5°C to minimize side reactions .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation in real time .

Q. How should researchers compare this compound’s efficacy with structurally related analogs?

- Comparative SAR tables : Tabulate IC50 values, logP, and solubility for analogs (e.g., bromo vs. chloro substitutions) .

- In vivo efficacy models : Test analogs in xenograft mice (e.g., HCT-116 tumors) with tumor volume and biomarker (Ki67, caspase-3) analysis .

Q. What advanced techniques address solubility and formulation challenges for in vivo studies?

- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .

- Co-solvent systems : Prepare formulations with PEG-400/Cremophor EL for IV administration .

- Amorphous solid dispersions : Improve oral absorption via spray drying with HPMC-AS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.